10H-Phenothiazine 5,5-dioxide

Electrochemistry Cyclic Voltammetry Electron Donor Strength

Harness the electronic advantage of 10H-Phenothiazine 5,5-dioxide for advanced material R&D. The sulfone (S,S-dioxide) oxidation state transforms the core from an electron donor to an acceptor (irreversible E_ox = 0.31 V vs. Fc/Fc+), directly enabling high-performance OLED host materials (EQEmax 19.1%), OFETs with an order-of-magnitude mobility boost (μ_h = 6.9 × 10⁻⁴ cm² V⁻¹ s⁻¹), and two-photon initiators with cross-sections of 2465.5 GM. Do not substitute with lower oxidation states—only the dioxide delivers these quantified material performance benchmarks. Available in research quantities; request bulk pricing for scale-up development.

Molecular Formula C12H9NO2S
Molecular Weight 231.27 g/mol
CAS No. 1209-66-1
Cat. No. B075397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-Phenothiazine 5,5-dioxide
CAS1209-66-1
Synonyms10H-phenothiazine 5,5-dioxide
Molecular FormulaC12H9NO2S
Molecular Weight231.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C12H9NO2S/c14-16(15)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16/h1-8,13H
InChIKeyZAYUOSICZWFJSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10H-Phenothiazine 5,5-dioxide (CAS 1209-66-1): Sulfur-Oxidized Heterocycle with Distinct Electronic Properties for Optoelectronics and Materials Research


10H-Phenothiazine 5,5-dioxide (CAS 1209-66-1) is a sulfur-oxidized derivative of the classic heterocyclic motif phenothiazine. It belongs to the class of organic compounds known as phenothiazines, which are polycyclic aromatic systems consisting of two benzene rings joined by a para-thiazine ring [1]. Oxidation of the sulfur atom from a thioether to a sulfone group fundamentally alters the electronic character of the core, converting it from a strong electron donor to an electron-accepting unit [2]. This transformation enables its utility as a versatile building block in the design of advanced materials for organic light-emitting diodes (OLEDs), solar cells, and photopolymerization systems.

Why 10H-Phenothiazine 5,5-dioxide Cannot Be Substituted with Other Phenothiazine Derivatives in Critical Applications


The sulfur oxidation state in phenothiazine derivatives is not a trivial structural variation but a critical determinant of electronic, photophysical, and electrochemical behavior. Direct head-to-head comparative studies demonstrate that the sulfone (S,S-dioxide) exhibits an irreversible oxidation potential of 0.31 V vs. ferrocene, compared to 0.19 V for the parent thioether, signifying a substantial reduction in electron-donating strength [1]. Furthermore, the oxidation state dictates excited-state geometry, emission lifetime, and quantum yield, with the sulfone derivative showing distinct photophysical signatures (absolute quantum yield of 0.23 and lifetime of 0.5 ns) compared to the thioether (0.32 and 1.7 ns) [1]. In polymer systems, the insertion of S,S-dioxides into the polymer backbone tunes the band gap, molecular energy levels, and enhances charge carrier mobility by an order of magnitude compared to the unoxidized counterpart [2]. These quantifiable differences underscore that generic substitution between oxidation states will result in unpredictable and often deleterious performance changes in applications ranging from OLED host materials to polymer semiconductors.

10H-Phenothiazine 5,5-dioxide: Comparative Quantitative Evidence for Differentiated Performance in Optoelectronic Applications


Oxidation Potential and Electron-Donating Character: Sulfone vs. Thioether vs. Sulfoxide

The oxidation potential, a direct measure of electron-donating strength, is significantly altered by sulfur oxidation. Cyclic voltammetry reveals that 10H-phenothiazine 5,5-dioxide (sulfone) exhibits an irreversible oxidation at 0.31 V vs. ferrocene, which is 0.12 V higher than the parent phenothiazine (thioether, 0.19 V) and 0.02 V higher than the sulfoxide derivative (0.29 V) [1]. This shift indicates a reduced electron-donating ability, confirming the sulfone's role as an electron acceptor relative to its analogs.

Electrochemistry Cyclic Voltammetry Electron Donor Strength

Polymer Hole Mobility Enhancement via S,S-Dioxide Insertion in Polymer Solar Cells

Incorporating the S,S-dioxide moiety into a polymer backbone dramatically improves charge transport. A comparative study of donor-acceptor polymers based on phenothiazine (PPTDTBT) and its S,S-dioxide analog (PPTDTBT-SS) found that the dioxide-containing polymer exhibited a hole mobility (μ) of 6.9 × 10⁻⁴ cm² V⁻¹ s⁻¹ in an OFET configuration, which is one order of magnitude higher than the 10⁻⁵ cm² V⁻¹ s⁻¹ range typically observed for the unoxidized PPTDTBT polymer [1].

Organic Field-Effect Transistors (OFETs) Polymer Solar Cells (PSCs) Hole Mobility

Thermal Stability Enhancement in Push-Pull Chromophores

The oxidation state of sulfur in phenothiazine derivatives directly impacts thermal robustness, a key consideration for device fabrication and operational lifetime. In a comparative study of six push-pull chromophores (PTZ 1-6), the phenothiazine-5,5-dioxide derivative PTZ 6 exhibited higher thermal stability than all other compounds in the series, including its unoxidized phenothiazine counterparts PTZ 1-3 and other dioxide derivatives PTZ 4-5 [1]. The specific thermal decomposition temperature (Td) for a phenothiazine dioxide-containing small molecule host (SFX-PzO2) has been reported at 394 °C [2].

Thermal Stability Push-Pull Chromophores Materials Chemistry

Two-Photon Absorption Cross-Section for Photopolymerization Initiators

In a head-to-head comparison of D-π-A-π-D type dyes for photopolymerization, the phenothiazine-5,5-dioxide derivative (PTZ–SO2) exhibited the maximum two-photon absorption (TPA) cross-section among all six dyes tested, including its sulfoxide analog (PTZ–SO) and carbazole/triphenylamine-based counterparts [1]. The measured TPA cross-section for PTZ–SO2 was 2465.5 GM, representing the highest value in the series, which directly correlates with enhanced efficiency in two-photon initiated polymerization processes [1].

Two-Photon Absorption Photopolymerization Nonlinear Optics

OLED Performance: Phenothiazine Dioxide Derivatives as Host Materials

Phenothiazine 5,5-dioxide derivatives function as efficient host materials for TADF OLEDs across multiple emission colors. A derivative, DMACMNPTO, used as a host, enabled blue OLEDs with a maximum external quantum efficiency (EQEmax) of 18.3% and a current efficiency (CEmax) of 33.3 cd A⁻¹ [1]. In green OLEDs, EQEmax reached 18.6% with CEmax of 49.1 cd A⁻¹, while yellow OLEDs achieved EQEmax of 19.1% and CEmax of 59.2 cd A⁻¹ [1]. Furthermore, a spiroconfigured host (SFX-PzO2) delivered a blue TADF device with an EQE of 13.9% and a low driving voltage of 6.5 V at 1000 cd m⁻² luminance [2].

OLED TADF Host Materials

Non-Doped TADF OLED Efficiency with Aggregation-Induced Delayed Fluorescence

Derivatives of 10-phenyl-10H-phenothiazine 5,5-dioxide enable efficient non-doped OLEDs, simplifying device fabrication by eliminating the need for a host matrix. The emitter PXZ2PTO, based on this dioxide core, exhibited aggregation-induced delayed fluorescence and achieved a maximum external quantum efficiency (EQEmax) of 16.4%, current efficiency (CEmax) of 44.9 cd A⁻¹, and power efficiency (PEmax) of 32.0 lm W⁻¹ in a non-doped green OLED . Notably, the efficiency of the non-doped device was comparable to that of a doped device (EQEmax 16.3%, CEmax 43.8 cd A⁻¹, PEmax 35.2 lm W⁻¹), highlighting the material's intrinsic efficiency .

Non-Doped OLED Aggregation-Induced Delayed Fluorescence TADF

Optimal Research and Industrial Use Cases for 10H-Phenothiazine 5,5-dioxide Based on Quantitative Evidence


Design of Electron-Transporting and Host Materials for High-Efficiency TADF OLEDs

Given its electron-accepting character (E_ox = 0.31 V vs. Fc/Fc+) and demonstrated performance in OLED devices (EQEmax up to 19.1% for yellow TADF OLEDs with a dioxide-containing host [1]), 10H-phenothiazine 5,5-dioxide is a preferred building block for designing bipolar host materials. Its high triplet energy (e.g., 2.87 eV for SFX-PzO2 [2]) and thermal stability (Td = 394 °C [2]) make it suitable for vacuum-deposited OLEDs, particularly in applications requiring efficient blue and green emission. The ability to achieve high efficiency in non-doped configurations (EQEmax 16.4% ) further expands its utility in simplified device architectures.

Enhancing Charge Transport in Polymer Semiconductors for OFETs and Inverted Solar Cells

The insertion of the S,S-dioxide moiety into conjugated polymer backbones results in an order-of-magnitude increase in hole mobility (μ = 6.9 × 10⁻⁴ cm² V⁻¹ s⁻¹) compared to unoxidized analogs [3]. This property is directly leveraged in the development of high-performance organic field-effect transistors (OFETs) and inverted polymer solar cells. Researchers seeking to improve charge transport in p-type polymers should consider phenothiazine-5,5-dioxide as a comonomer to enhance intermolecular packing and device performance.

Development of Two-Photon Polymerization Initiators for 3D Microfabrication

PTZ–SO2, a derivative of 10H-phenothiazine 5,5-dioxide, demonstrates the highest two-photon absorption cross-section (2465.5 GM) in a comparative study of D-π-A-π-D dyes [4]. This property makes it an exceptional candidate for two-photon polymerization (2PP) initiators, which are critical for high-resolution 3D printing of micro- and nanostructures. Its efficiency under soft irradiation (405 nm and 455 nm laser diodes) [4] enables rapid and precise fabrication of complex geometries for photonics, microfluidics, and biomedical devices.

Synthesis of Thermally Robust Push-Pull Chromophores for Nonlinear Optics and Sensing

The enhanced thermal stability observed in phenothiazine-5,5-dioxide derivatives (PTZ 6 exhibits higher stability than PTZ 1-5 [5]) and the distinct hypsochromic shift in UV-vis spectra [5] position this core as a reliable scaffold for push-pull chromophores. These properties are advantageous in applications requiring materials that maintain performance under thermal stress, such as nonlinear optical (NLO) devices, fluorescent sensors, and electrochromic materials. The electronic tunability via N-substitution and peripheral functionalization further broadens its utility.

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